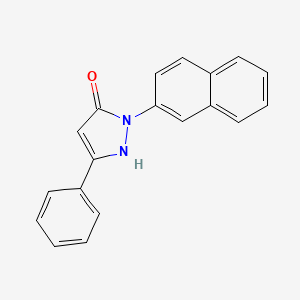

![molecular formula C25H28N6O2 B5587847 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidine derivatives are of significant interest in the field of medicinal and organic chemistry due to their diverse biological activities and their structural similarity to purine bases. They serve as core structures for developing pharmaceutical agents, showcasing a wide range of biological activities including antiviral, anticancer, and vasodilator effects. The specific compound of interest is related to this family of compounds, suggesting potential applications in these areas.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various strategies, including the reaction of sodium salts of hydroxy-(pyridinyl)propenones with different heterocyclic amines and the heterocyclization of available N-(dichloro-cyanoethyl)carboxamides with aminopyrazoles. These methods lead to derivatives with various substituents, indicating the versatility of synthetic approaches for creating a wide array of compounds within this chemical class (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structures of pyrazolo[1,5-a]pyrimidine derivatives are typically confirmed through elemental analysis, spectral data, and X-ray crystallography. These compounds can exhibit various substituent effects, influencing their molecular geometry and electronic properties, which in turn affect their biological activity and interaction with biological targets (Mohamed et al., 2011).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives engage in a range of chemical reactions, including condensation with anhydrides, halogenated compounds, and active methylene reagents. These reactions are crucial for further modifications and the development of compounds with desired properties for specific applications. Their chemical reactivity is influenced by the nature of the substituents on the pyrazolo[1,5-a]pyrimidine core (Harb et al., 2005).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different solvents and conditions, which is critical for their application in drug formulation and delivery.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in dictating the pyrazolo[1,5-a]pyrimidine derivatives' interactions in biological systems and their stability under different conditions. These properties are influenced by the electronic structure of the compounds, which can be modulated through structural modifications (Harb et al., 2005).

Safety and Hazards

Zukünftige Richtungen

The compound and its family have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They allow good solid-state emission intensities, making them suitable for designing solid-state emitters . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c1-17-15-23(30-13-11-29(12-14-30)22-7-5-6-10-26-22)31-25(27-17)24(18(2)28-31)19-8-9-20(32-3)21(16-19)33-4/h5-10,15-16H,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNPZILKDCNGQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5587770.png)

![2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587780.png)

![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)

![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)

![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)

![2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)

![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)

![4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)